molecular formula C25H28N2O5 B12790086 M3Zxt2A5FA CAS No. 867187-61-9

M3Zxt2A5FA

Cat. No.: B12790086
CAS No.: 867187-61-9
M. Wt: 436.5 g/mol
InChI Key: IPMKXUPPEBQHQL-SHHOIMCASA-N
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Description

M3Zxt2A5FA (systematic name: 7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one) is a triazoloquinazolinone derivative synthesized via nucleophilic substitution reactions. It is characterized by a fused triazole-quinazoline core with methoxy (7,8-positions), phenethyloxy (2-position), and ketone (5-position) functional groups. The compound is synthesized in dimethylformamide (DMF) using potassium carbonate as a base and phenethyl bromide as the alkylating agent, followed by recrystallization for purification . Its structure is confirmed via IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, with key spectral peaks including:

  • IR: 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
  • ¹H-NMR: δ 4.65 (OCH₂CH₂Ph), δ 3.92/3.88 (7,8-OCH₃), δ 8.15 (triazole-H).
  • Molecular weight: 395.42 g/mol.

This compound is hypothesized to exhibit bioactivity due to its structural similarity to known kinase inhibitors, though specific applications remain under investigation .

Properties

CAS No.

867187-61-9

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide

InChI

InChI=1S/C25H28N2O5/c1-3-31-25(28)23-22(18-7-5-4-6-8-18)20-10-9-19(17-21(20)24(23)26(2)29)32-16-13-27-11-14-30-15-12-27/h4-10,17H,3,11-16H2,1-2H3/b26-24+

InChI Key

IPMKXUPPEBQHQL-SHHOIMCASA-N

Isomeric SMILES

CCOC(=O)C\1=C(C2=C(/C1=[N+](/C)\[O-])C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(C2=C(C1=[N+](C)[O-])C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M3Zxt2A5FA involves multiple steps, starting from basic organic compounds. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds through processes such as alkylation and acylation.

    Cyclization: The intermediates undergo cyclization to form the core structure of this compound.

    Functional Group Modification:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: M3Zxt2A5FA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

M3Zxt2A5FA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of M3Zxt2A5FA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following triazoloquinazolinone analogs are structurally and synthetically comparable to M3Zxt2A5FA:

Key Findings:

Substituent Effects on Reactivity :

  • This compound (5f) requires phenethyl bromide for O-alkylation, which introduces steric bulk and enhances lipophilicity compared to 5g/h .
  • 5g and 5h utilize smaller methyl/methylsulfanyl groups, enabling faster reaction kinetics but reduced solubility in polar solvents .

Spectroscopic Differentiation :

  • The phenethyloxy group in this compound generates distinct δ 4.65 ppm peaks (OCH₂CH₂Ph), absent in 5g/h.
  • Methylsulfanyl (SCH₃) groups in 5g/h produce δ 2.55–2.58 ppm singlets, differentiating them from methoxy analogs .

Functional Group Impact on Applications: this compound: Potential kinase inhibition due to phenethyloxy’s resemblance to ATP-binding pocket ligands. 5g/h: Methylsulfanyl groups may enhance metabolic stability but reduce target affinity compared to bulkier substituents .

Table 2: Physicochemical Properties

Compound LogP (Calculated) Solubility (mg/mL, H₂O) Melting Point (°C)
This compound 3.2 0.12 218–220
5g 2.1 0.45 195–197
5h 2.8 0.28 205–207

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